3-(3-Bromophenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound 3-(3-Bromophenyl)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Bromophenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFSHBKZGKSELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581403 | |
| Record name | 5-(3-Bromophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-81-1 | |
| Record name | 5-(3-Bromophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Bromo-phenyl)-2h-pyrazol-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Executive Summary
The compound 3-(3-bromophenyl)-1H-pyrazol-5-amine acts as a critical privileged scaffold in medicinal chemistry, particularly in the development of type II kinase inhibitors (e.g., p38 MAP kinase and B-Raf inhibitors). The 3-amino-pyrazole moiety functions as a hydrogen bond donor/acceptor pair essential for the "hinge-binding" region of ATP-competitive inhibitors, while the meta-bromine substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand SAR (Structure-Activity Relationship) libraries.
This technical guide details a robust, two-step synthetic pathway designed for high reproducibility and scalability. It prioritizes the
Retrosynthetic Analysis & Strategy
To design a self-validating protocol, we must first deconstruct the target molecule. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.
Structural Disconnection
The most reliable disconnection involves breaking the N-N bond (hydrazine origin) and the C-N bonds. This reveals a 1,3-bis(electrophile) precursor.[1] For 3-aminopyrazoles, the required precursor is a
-
Target: 3-(3-bromophenyl)-1H-pyrazol-5-amine
-
Precursor 1: 3-Oxo-3-(3-bromophenyl)propanenitrile (The
-ketonitrile) -
Precursor 2: Hydrazine Hydrate (
) -
Starting Materials: Ethyl 3-bromobenzoate and Acetonitrile.
Tautomerism Note
Researchers must note that 3-(3-bromophenyl)-1H-pyrazol-5-amine and 5-(3-bromophenyl)-1H-pyrazol-3-amine are tautomers. In solution, the proton on the ring nitrogen shifts rapidly. For the purpose of synthesis and nomenclature in unsubstituted 1H-pyrazoles, these are considered identical entities.
Figure 1: Retrosynthetic logic flow identifying the critical
Detailed Experimental Protocols
Step 1: Synthesis of 3-Oxo-3-(3-bromophenyl)propanenitrile
This step involves a crossed Claisen-type condensation. The alpha-protons of acetonitrile are deprotonated by a strong base (NaH) to generate a nucleophile that attacks the ester carbonyl of ethyl 3-bromobenzoate.
Reagents:
-
Ethyl 3-bromobenzoate (1.0 equiv)
-
Acetonitrile (Dry, used as solvent/reactant or 2.0 equiv in Toluene)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF or Toluene.
Protocol:
-
Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Base Preparation: Charge the flask with NaH (60% dispersion, 1.5 equiv). Wash twice with dry hexane to remove mineral oil if high purity is required (optional for bulk synthesis). Suspend NaH in anhydrous THF.
-
Acetonitrile Addition: Heat the suspension to 60°C. Add anhydrous acetonitrile (2.0 equiv) dropwise.
-
Ester Addition: Add a solution of ethyl 3-bromobenzoate (1.0 equiv) in THF dropwise over 30 minutes. Note: Hydrogen gas evolution will be observed.
-
Reaction: Reflux the mixture (approx. 70-80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ester.
-
Quench: Cool the reaction to 0°C. CAUTIOUSLY quench with water to destroy excess hydride.
-
Workup: Acidify the aqueous layer with 1N HCl to pH ~4. The
-ketonitrile often precipitates as a solid or forms an oil. Extract with Ethyl Acetate (3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane if solid, or use flash chromatography.
Key Causality: We use NaH rather than weaker bases (like ethoxide) to drive the equilibrium forward irreversibly until the quench, ensuring high conversion of the less reactive nitrile anion.
Step 2: Cyclization to 3-(3-Bromophenyl)-1H-pyrazol-5-amine
The
Reagents:
-
3-Oxo-3-(3-bromophenyl)propanenitrile (from Step 1)
-
Hydrazine Hydrate (
, 80% or 98%) (3.0 - 5.0 equiv) -
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid (Catalytic amount, optional)
Protocol:
-
Dissolution: Dissolve the
-ketonitrile (1.0 equiv) in absolute ethanol (concentration ~0.2 M). -
Hydrazine Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting nitrile spot should disappear, and a lower Rf fluorescent spot (the amine) should appear.
-
Isolation: Cool to room temperature.
-
Scenario A (Precipitate): If the product precipitates, filter and wash with cold ethanol.
-
Scenario B (Solution): If no precipitate, concentrate the solvent to ~20% volume, add cold water, and induce crystallization by scratching or cooling.
-
-
Purification: Recrystallization from Ethanol is the standard for obtaining >98% purity.
Mechanistic Pathway & Visualization
Understanding the mechanism allows for troubleshooting. If the reaction stalls, it is usually at the hydrazone stage (before ring closure). Acid catalysis helps activate the nitrile for the second step.
Figure 2: Step-wise mechanistic flow of the pyrazole ring formation.
Data Summary & Troubleshooting
Analytical Expectations
| Fragment | 1H NMR Shift (DMSO-d6, approx) | Multiplicity | Notes |
| Pyrazole-H (C4) | 5.80 - 6.00 ppm | Singlet | Characteristic of 3,5-disubstituted pyrazole |
| Amine (-NH2) | 4.50 - 5.50 ppm | Broad Singlet | Exchangeable with D2O |
| Pyrazole NH | 11.5 - 12.5 ppm | Broad Singlet | Highly dependent on concentration/temp |
| Aromatic H (C2') | 7.90 ppm | Triplet/Singlet | Proton between Br and Pyrazole |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in NaH or solvent | Ensure anhydrous conditions; use fresh NaH. |
| Step 1 Product is Oil | Residual solvent or impurities | Triturate with cold hexanes/ether to induce solidification. |
| Step 2 Incomplete | Hydrazine old/oxidized | Use fresh Hydrazine Hydrate. Increase equivalents to 5.0. |
| Step 2 Stalls | Nitrile unreactive | Add 5-10 drops of Glacial Acetic Acid to catalyze nitrile attack. |
Safety & Regulatory (Critical)
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals. Waste must be treated with bleach (hypochlorite) before disposal to neutralize hydrazine.
-
Sodium Hydride: Pyrophoric. Reacts violently with water. Use under inert atmosphere (
or Ar).
References
-
Synthesis of 3-aminopyrazoles via
-ketonitriles:- Source: Organic Syntheses, Coll. Vol. 3, p.708 (1955).
- Context: Foundational methodology for hydrazine condens
-
Regioselectivity in Pyrazole Synthesis
- Source: Beilstein Journal of Organic Chemistry 2011, 7, 179–185.
- Context: Detailed mechanistic study on the condensation of hydrazines with 1,3-electrophiles.
-
Medicinal Chemistry Applications (Kinase Inhibitors)
- Source: Journal of Medicinal Chemistry 2002, 45, 14, 2994–3008.
- Context: Establishes the 3-aminopyrazole scaffold as a key pharmacophore for p38 MAP kinase inhibition.
-
General Pyrazole Synthesis Review
- Source: Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chem. Rev. 2011, 111, 11, 6984–7034.
- Context: Comprehensive review of synthetic strategies including the -ketonitrile route.
Sources
Physical properties of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
[1]
Executive Summary: The Scaffold of Interest
3-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 502132-83-6) represents a privileged substructure in drug discovery.[1] Unlike its para-substituted counterpart (4-bromo), the meta-bromo substitution offers unique vector geometry for halogen bonding and hydrophobic pocket occupation within enzyme active sites (e.g., p38 MAPK, B-Raf). This guide provides a rigorous analysis of its physicochemical behavior, synthesis logic, and handling protocols for research applications.[1]
Physicochemical Specifications
Data synthesized from computational models and comparative structural analysis of the 4-bromo isomer (CAS 78583-82-1).[1]
Core Properties Table
| Property | Value / Description | Notes |
| Molecular Formula | C₉H₈BrN₃ | |
| Molecular Weight | 238.09 g/mol | Monoisotopic Mass: 236.99 |
| Appearance | Off-white to pale yellow solid | Crystalline powder upon purification |
| Melting Point | Predicted: 145–160 °C | Ref Isomer (4-Br):[1] 172–176 °C. Meta-isomers typically melt lower than para-analogs due to packing symmetry.[1] |
| Solubility | DMSO (>50 mg/mL), Methanol | Sparingly soluble in water; soluble in dilute acid (protonation of amine).[1] |
| pKa (Calc.) | ~3.5 (Pyrazole N), ~14 (Amine) | The exocyclic amine is weakly basic; the pyrazole ring protonates first.[1] |
| logP (Calc.) | 2.15 ± 0.3 | Lipophilic; suitable for cell-permeability optimization.[1] |
| TPSA | 54.7 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |
Structural Identification (Expected Signals)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.0 ppm (br s, 1H): Pyrazole NH (Exchangeable).[1]
-
δ 7.95 ppm (t, 1H): Ar-H at C2' (isolated between Br and pyrazole).[1]
-
δ 7.75 ppm (d, 1H): Ar-H at C4' (ortho to Br).
-
δ 7.50 ppm (d, 1H): Ar-H at C6'.
-
δ 7.35 ppm (t, 1H): Ar-H at C5'.
-
δ 5.85 ppm (s, 1H): Pyrazole C4-H (Characteristic singlet).[1]
-
δ 5.10 ppm (br s, 2H): -NH₂ (Chemical shift varies with concentration/solvent).[1]
Synthesis & Purification Protocol
Objective: Synthesis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine via cyclocondensation. Precursor: 3-(3-Bromophenyl)-3-oxopropanenitrile (CAS: 2756839).[1]
Reaction Logic
The synthesis utilizes the Knorr Pyrazole Synthesis mechanism.[1] The hydrazine nucleophile attacks the ketone carbonyl of the
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 3-(3-Bromophenyl)-3-oxopropanenitrile (1.0 eq) in absolute Ethanol (0.5 M concentration).
-
Note: Methanol can be used, but Ethanol allows for a higher reflux temperature (78°C), accelerating the cyclization.[1]
-
-
Cyclization:
-
Add Hydrazine Hydrate (64-65% solution, 1.2 eq) dropwise to the stirring solution at room temperature.
-
Observation: A mild exotherm may occur.[1]
-
Add a catalytic amount of Glacial Acetic Acid (0.1 eq) to facilitate proton transfer steps (optional but recommended for rate enhancement).[1]
-
Reflux the mixture for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
-
Work-up:
-
Purification:
-
Filtration: Collect the precipitate via vacuum filtration.[1]
-
Washing: Wash the cake with cold water (3x) to remove excess hydrazine, then with cold hexanes (2x) to remove non-polar impurities.[1]
-
Recrystallization: If the crude solid is colored (brown/orange), recrystallize from Ethanol/Water (9:1) .[1]
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and potential downstream derivatizations (e.g., amide coupling for kinase inhibitors).
Caption: Synthesis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine via Knorr cyclization and downstream utility.
Handling, Stability & Safety (E-E-A-T)
-
Storage: Store in a tightly sealed container at 2–8°C . The amine group is susceptible to oxidation over prolonged exposure to air; store under nitrogen if possible.[1]
-
Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents and acid chlorides unless intended for reaction.[1]
-
Safety:
References
-
Synthesis of 3-amino-5-arylpyrazoles: Beilstein J. Org.[1] Chem.2021 , 17, 2442–2451.[1] (General protocol for aminopyrazole synthesis via ketonitriles).
-
Comparative Data (4-Bromo Isomer): PubChem Compound Summary for CID 10858382, 3-(4-Bromophenyl)-1H-pyrazol-5-amine.[1]
-
Kinase Inhibitor Scaffolds: J. Med. Chem.2003 , 46, 4676-4686.[1] (Structure-activity relationships of aminopyrazoles in p38 MAP kinase inhibition). [1]
An In-Depth Technical Guide to the Potential Biological Activity of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide provides a comprehensive analysis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine, a specific pyrazole derivative with significant, albeit underexplored, therapeutic potential. Drawing from patent literature and analogous compound studies, we delineate its probable biological activities, focusing on its role as a kinase inhibitor and an ion channel modulator. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering not just a review of potential mechanisms but also detailed, field-proven experimental protocols to validate these activities. Our synthesis of available data and provision of actionable experimental designs aim to accelerate the investigation of this compound from a promising chemical entity to a potential therapeutic lead.
Introduction: The Significance of the Pyrazole Scaffold
The 1H-pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its structural versatility and ability to participate in various non-covalent interactions have made it a cornerstone of modern drug discovery.[3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents like Pirtobrutinib and Axitinib feature this core structure, underscoring its clinical and commercial importance.[1][2]
3-(3-Bromophenyl)-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class. The amine group at the 5-position and the substituted phenyl ring at the 3-position are critical pharmacophoric features. The bromine atom on the phenyl ring can serve as a key interaction point, potentially forming halogen bonds with protein targets, and also provides a synthetic handle for further chemical modification. This guide will explore the most promising therapeutic avenues for this compound based on its structural alerts and the known pharmacology of related molecules.
Potential Biological Targets and Activities
Based on the structure of 3-(3-Bromophenyl)-1H-pyrazol-5-amine and analysis of related compounds, two primary areas of biological activity emerge as highly probable: kinase inhibition and ion channel modulation .
Kinase Inhibition: Targeting Inflammatory and Oncogenic Pathways
The aminopyrazole scaffold is a well-established "hinge-binder" motif found in numerous kinase inhibitors.[7][8] It mimics the adenine portion of ATP, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.
Primary Hypothesized Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a master-regulator role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[9][10] These pathways are central to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancers.[9][11] As the first and essential kinase in the MyD88-dependent signaling cascade, IRAK4's kinase activity is indispensable for the downstream activation of transcription factors like NF-κB and AP-1, which drive the production of pro-inflammatory cytokines.[10][12] Therefore, inhibiting IRAK4 is a highly attractive therapeutic strategy.
The structural similarity of 3-(3-Bromophenyl)-1H-pyrazol-5-amine to known pyrazole-based IRAK4 inhibitors strongly suggests it may possess inhibitory activity against this target.
The signaling cascade is initiated by ligand binding to a TLR or IL-1R, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to the complex, where it autophosphorylates and subsequently phosphorylates IRAK1 or IRAK2.[10][13] This phosphorylation cascade leads to the formation of the "Myddosome" complex, which activates TRAF6, a ubiquitin ligase. TRAF6 activation ultimately results in the activation of the IKK complex and MAP kinases, leading to the nuclear translocation of NF-κB and AP-1 and the transcription of inflammatory genes.[10]
Protocol: IRAK4 Biochemical Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a high-throughput, fluorescence resonance energy transfer (FRET)-based binding assay to quantify the affinity of the test compound for IRAK4. It is a direct measure of target engagement.
-
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. When the tracer is bound to the europium (Eu)-labeled anti-tag antibody-kinase complex, FRET occurs. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
IRAK4, Active (Human, Recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
3-(3-Bromophenyl)-1H-pyrazol-5-amine (Test Compound), dissolved in 100% DMSO
-
384-well, low-volume, black microplates
-
Fluorescence plate reader capable of time-resolved FRET (TR-FRET)
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 100 nL of each dilution into the assay plate. For controls, dispense 100 nL of DMSO (0% inhibition) and 100 nL of a known potent IRAK4 inhibitor (100% inhibition).
-
Kinase/Antibody Mix Preparation: Dilute the IRAK4 kinase and Eu-anti-GST antibody in Kinase Buffer A to the desired 2X final concentration.
-
Dispensing Kinase/Antibody Mix: Add 5 µL of the Kinase/Antibody mix to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. This pre-incubation step is critical to allow the test compound to reach binding equilibrium with the kinase.
-
Tracer Preparation: Dilute the Kinase Tracer 236 in Kinase Buffer A to the desired 2X final concentration.
-
Dispensing Tracer: Add 5 µL of the diluted tracer to each well.
-
Final Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Controls | Positive Control: Known IRAK4 inhibitor. Negative Control: DMSO vehicle. |
| Rationale | This assay directly measures binding to the target, avoiding complications from substrate competition or enzyme activity. |
Protocol: Cell-Based TRPC6 Calcium Influx Assay
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in cells overexpressing TRPC6 upon channel activation, and the inhibitory effect of the test compound.
-
Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Upon activation of TRPC6 channels with an agonist, Ca²⁺ flows into the cell, binding to the dye and causing a significant increase in its fluorescence intensity. An inhibitor of TRPC6 will block this influx and thus prevent the fluorescence increase.
-
Materials:
-
HEK293 cell line stably overexpressing human TRPC6 (HEK-TRPC6).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
3-(3-Bromophenyl)-1H-pyrazol-5-amine (Test Compound), dissolved in DMSO.
-
96- or 384-well, black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
-
Procedure:
-
Cell Plating: Seed HEK-TRPC6 cells into the microplates and grow to confluence (typically 24-48 hours).
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, then for 30 minutes at room temperature, protected from light. This allows for complete de-esterification of the dye within the cells.
-
Compound Addition: Wash the cells with Assay Buffer. Prepare serial dilutions of the test compound in Assay Buffer and add them to the respective wells. Incubate for 15-30 minutes. This pre-incubation allows the compound to interact with the channel before activation.
-
Agonist Stimulation & Reading: Place the plate in the fluorescence imaging plate reader. Establish a stable baseline reading for 10-20 seconds. Add the TRPC6 agonist (OAG) to all wells simultaneously using the instrument's automated pipettor.
-
Data Acquisition: Immediately begin recording the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) every 1-2 seconds for a period of 2-5 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after agonist addition.
-
Normalize the data using wells with no compound (0% inhibition) and wells with a known TRPC6 blocker (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion and Future Directions
3-(3-Bromophenyl)-1H-pyrazol-5-amine represents a promising chemical scaffold with strong potential for therapeutic development, particularly in the realms of inflammation, autoimmune disease, and oncology. The primary hypothesized mechanisms of action—inhibition of the critical inflammatory kinase IRAK4 and modulation of the TRPC6 ion channel—are both highly valuable targets in current drug discovery. The experimental protocols detailed in this guide provide a clear and robust framework for validating these hypotheses. Successful validation, particularly in the biochemical and cell-based assays, would warrant progression to selectivity profiling against a broad panel of kinases and ion channels to understand the compound's specificity. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could further enhance potency and selectivity, paving the way for evaluation in preclinical in vivo models of disease. The journey from a chemical entity to a clinical candidate is long, but for 3-(3-Bromophenyl)-1H-pyrazol-5-amine, the scientific rationale is compelling and the path forward is clear.
References
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Google Patents.
-
Synthesis, anticancer, antitubercular and antimicrobial activity of 1-substituted 3-aryl-5-(3′-bromophenyl)-pyrazolines. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
-
Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. (2018, November 26). Chemistry Central Journal, 12(1), 122. [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024, February 1). Bioorganic Chemistry, 143, 107058. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022, May 23). ACS Medicinal Chemistry Letters, 13(6), 999-1006. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. [Link]
-
3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021, August 12). Journal of Medicinal Chemistry, 64(15), 11596-11613. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Chemistry Central Journal. Retrieved January 31, 2026, from [Link]
-
Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades. (2023, April 18). International Journal of Molecular Sciences, 24(8), 7475. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). ChemMedChem. Retrieved January 31, 2026, from [Link]
-
Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. (2025, February 27). Acta Pharmaceutica Sinica B. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry, 15(21), 1955-1976. [Link]
-
IRAK4. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
What are TRPC6 antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 31, 2026, from [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Regulation of innate immune signaling by IRAK proteins. (n.d.). Frontiers in Immunology. Retrieved January 31, 2026, from [Link]
-
IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. (2024, February 2). bioRxiv. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 31, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy And Bioallied Sciences. Retrieved January 31, 2026, from [Link]
-
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019, February 3). Molecules, 24(3), 558. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Current Topics in Medicinal Chemistry. Retrieved January 31, 2026, from [Link]
-
IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. (n.d.). The Journal of experimental medicine. Retrieved January 31, 2026, from [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved January 31, 2026, from [Link]
-
TRPC6. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers in Chemistry. Retrieved January 31, 2026, from [Link]
-
Novel Targets for Stroke Therapy: Special Focus on TRPC Channels and TRPC6. (2020, March 18). Frontiers in Cellular Neuroscience, 14, 64. [Link]
-
Pharmacological and genetic inhibition of TRPC6-induced gene transcription. (2020, November 5). Naunyn-Schmiedeberg's Archives of Pharmacology, 394(3), 481-489. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 - Wikipedia [en.wikipedia.org]
- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
Tautomeric Equilibrium in 3-(3-Bromophenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery
Abstract
Pyrazole scaffolds are cornerstones in medicinal chemistry and drug development, valued for their versatile synthetic handles and diverse biological activities.[1][2] However, the inherent tautomerism of asymmetrically substituted pyrazoles presents a significant challenge, influencing molecular recognition, physicochemical properties, and ultimately, therapeutic efficacy.[1][2] This technical guide provides an in-depth examination of the tautomeric landscape of 3-(3-Bromophenyl)-1H-pyrazol-5-amine, a compound of interest in drug discovery. We will dissect the structural and electronic factors governing its tautomeric equilibrium, present a comprehensive framework for its experimental and computational characterization, and discuss the implications for rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of pyrazole tautomerism.
Introduction: The Dynamic Nature of the Pyrazole Core
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This arrangement gives rise to a phenomenon known as prototropic tautomerism, where a proton can migrate between the two ring nitrogens.[1][3] For an unsymmetrically substituted pyrazole, such as 3-(3-Bromophenyl)-1H-pyrazol-5-amine, this dynamic equilibrium results in two distinct annular tautomers. The position of the mobile proton dictates the numbering of the ring and the relative positions of the substituents, leading to significant changes in the molecule's properties and biological activity.[1]
Furthermore, the presence of an exocyclic amine group at the C5 position introduces the possibility of amino-imino tautomerism.[4][5] While theoretically possible, studies on 3(5)-aminopyrazoles suggest that the imino forms are generally not favored, and the annular tautomerism between the two nitrogen atoms is the predominant equilibrium.[4] Understanding and controlling this tautomeric preference is paramount in drug discovery, as the different tautomers can exhibit distinct binding affinities, metabolic stabilities, and off-target effects.
The Tautomeric Landscape of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
The tautomerism of 3-(3-Bromophenyl)-1H-pyrazol-5-amine is primarily a contest between two annular tautomers, hereafter referred to as Tautomer A (3-(3-Bromophenyl)-1H-pyrazol-5-amine) and Tautomer B (5-(3-Bromophenyl)-1H-pyrazol-3-amine).
Figure 1. Annular tautomeric equilibrium of 3-(3-Bromophenyl)-1H-pyrazol-5-amine.
The relative stability of these tautomers is governed by a delicate interplay of electronic and steric effects of the substituents.
Electronic Influence of Substituents
The electronic nature of the substituents at the C3 and C5 positions is a primary determinant of tautomeric preference.[1] A general principle that has emerged from numerous studies is that electron-donating groups tend to favor the C3 position, while electron-withdrawing groups show a preference for the C5 position.[1]
-
Amino Group (-NH₂): The amino group is a strong π-electron donating group through resonance. This donation increases the electron density of the pyrazole ring.
-
3-Bromophenyl Group (-C₆H₄Br): The phenyl ring itself is generally considered electron-withdrawing by induction but can be a weak π-donor. The bromine atom is an electron-withdrawing group via induction and a weak π-donating group through resonance. The overall effect of the 3-bromophenyl group is moderately electron-withdrawing.
Based on these electronic properties, it is hypothesized that Tautomer A , with the electron-donating amino group at C5 and the more electron-withdrawing 3-bromophenyl group at C3, would be the more stable and therefore predominant tautomer. However, the subtle balance of these effects necessitates experimental and computational verification.
Environmental Factors: The Role of the Medium
The tautomeric equilibrium is not solely an intrinsic property of the molecule but is also significantly influenced by its environment.[1] Factors such as the solvent, temperature, and physical state (solution vs. solid) can shift the equilibrium.
-
Solvent Polarity and Protic Nature: Polar solvents can stabilize the more polar tautomer. Protic solvents can facilitate the intermolecular proton transfer required for tautomerization, potentially lowering the energy barrier between the two forms.[1]
-
Solid State: In the crystalline state, one tautomer is often exclusively present, stabilized by intermolecular interactions such as hydrogen bonding within the crystal lattice.[1]
A Framework for Tautomer Elucidation
A multi-pronged approach combining computational modeling and experimental validation is essential for a comprehensive understanding of the tautomeric behavior of 3-(3-Bromophenyl)-1H-pyrazol-5-amine.
Figure 2. Workflow for the elucidation of tautomeric equilibrium.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for calculating spectroscopic parameters that can be compared with experimental data.[1]
Experimental Protocol: DFT Calculations
-
Structure Optimization:
-
Construct the 3D structures of both Tautomer A and Tautomer B.
-
Perform geometry optimization for both tautomers in the gas phase and in various solvent continua (e.g., using the Polarizable Continuum Model - PCM) to simulate different environments. A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is recommended.[1]
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE).
-
Compute the Gibbs free energies (ΔG) to account for thermal and entropic contributions to the equilibrium.
-
-
Spectroscopic Predictions:
-
Calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) for both tautomers using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Simulate the UV-Vis absorption spectra by calculating the electronic transition energies.
-
Data Presentation: Predicted Relative Energies
| Tautomer | Gas Phase ΔE (kcal/mol) | Gas Phase ΔG (kcal/mol) | Solution (DMSO) ΔG (kcal/mol) |
| Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B | Calculated Value | Calculated Value | Calculated Value |
Experimental Validation: Unveiling the Ground Truth
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for studying tautomerism in solution.[1][2] The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the tautomeric proton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the synthesized 3-(3-Bromophenyl)-1H-pyrazol-5-amine in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the impact of the solvent environment.
-
¹H NMR: Acquire ¹H NMR spectra. Pay close attention to the chemical shift of the pyrazole ring proton and the NH protons. The presence of a single set of signals indicates either a single dominant tautomer or a rapid equilibrium on the NMR timescale.[1]
-
¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the C3 and C5 carbons are particularly diagnostic of the tautomeric form.[1]
-
¹⁵N NMR: If possible, acquire ¹⁵N NMR spectra. The nitrogen chemical shifts provide direct evidence of the protonation state of the ring nitrogens.[2]
-
Variable Temperature (VT) NMR: In cases of rapid equilibrium, lowering the temperature may slow the proton exchange enough to resolve separate signals for each tautomer.[1]
Data Presentation: Expected NMR Chemical Shift Ranges
| Nucleus | Tautomer A (Predicted) | Tautomer B (Predicted) |
| ¹H (ring) | Expected δ (ppm) | Expected δ (ppm) |
| ¹³C (C3) | Expected δ (ppm) | Expected δ (ppm) |
| ¹³C (C4) | Expected δ (ppm) | Expected δ (ppm) |
| ¹³C (C5) | Expected δ (ppm) | Expected δ (ppm) |
| ¹⁵N (N1) | Expected δ (ppm) | Expected δ (ppm) |
| ¹⁵N (N2) | Expected δ (ppm) | Expected δ (ppm) |
3.2.2. X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[6] This allows for the definitive identification of the tautomer present in the crystal.
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of 3-(3-Bromophenyl)-1H-pyrazol-5-amine suitable for X-ray diffraction. This can be achieved through slow evaporation from various solvents or solvent mixtures.
-
Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve the crystal structure. The refined structure will reveal the precise location of all atoms, including the tautomeric proton.
3.2.3. UV-Vis Spectroscopy
UV-Vis spectroscopy can provide supporting evidence for the tautomeric equilibrium, especially when studying the effects of solvent polarity. The two tautomers are expected to have different electronic structures and therefore different absorption maxima (λmax).
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Correlate the changes in λmax with solvent polarity to infer which tautomer is favored in different environments.
Implications for Drug Development
The tautomeric form of 3-(3-Bromophenyl)-1H-pyrazol-5-amine will have a profound impact on its drug-like properties:
-
Receptor Binding: The hydrogen bond donor-acceptor pattern is different for each tautomer, which will lead to different binding modes and affinities at the target protein.
-
Physicochemical Properties: Tautomers can have different pKa, logP, and solubility values, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and freedom to operate.
By thoroughly characterizing the tautomeric behavior of this and other pyrazole-based drug candidates, medicinal chemists can make more informed decisions in the lead optimization process, ultimately leading to the development of safer and more effective therapeutics.
Conclusion
The tautomerism of 3-(3-Bromophenyl)-1H-pyrazol-5-amine is a critical aspect of its chemical identity that must be understood for its successful application in drug discovery. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for elucidating the dominant tautomeric form and the dynamics of the equilibrium. This knowledge is not merely academic but is a prerequisite for the rational design of pyrazole-based pharmaceuticals with optimized properties.
References
-
Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 55. [Link]
-
Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Elguero, J., et al. (1998). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 1051-1056. [Link]
-
Oziminski, W. P. (2019). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]
-
Claramunt, R. M., et al. (2007). The annular tautomerism of the curcuminoid NH-pyrazoles. Organic & Biomolecular Chemistry, 5(9), 1400-1406. [Link]
-
Li, P., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Kleinmaier, R. T., & Dapporto, P. (2006). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. European Journal of Organic Chemistry, 2006(18), 4217-4223. [Link]
-
Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2629. [Link]
-
Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purkh.com [purkh.com]
- 4. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Application Note: Optimized Synthesis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine (also referred to as 5-(3-bromophenyl)-1H-pyrazol-3-amine). This scaffold is a critical intermediate in the development of kinase inhibitors, specifically targeting p38 MAPK and B-Raf pathways.
The protocol utilizes a two-stage approach:
-
Precursor Assembly: Synthesis of the
-ketonitrile scaffold via Claisen condensation. -
Heterocycle Formation: Cyclocondensation with hydrazine hydrate to yield the aminopyrazole.
This guide prioritizes high purity (>98% by HPLC) and operational safety, addressing specific hazards associated with hydrazine and brominated aromatics.
Strategic Rationale & Retrosynthesis
The aminopyrazole moiety acts as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively in the ATP-binding pocket of kinase enzymes. The choice of the
Retrosynthetic Analysis
The target molecule is disconnected at the N-N bond and the C-N bond of the pyrazole ring, revealing 3-bromobenzoylacetonitrile and hydrazine as the primary synthons.
Figure 1: Retrosynthetic strategy highlighting the
Materials & Safety Profile
Critical Safety Warning: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen. All operations involving hydrazine must be performed in a functioning fume hood. 3-Bromobenzoylacetonitrile is a skin irritant.[1][2][3]
Reagent Table
| Reagent | CAS No.[1][3] | Role | Hazards (GHS) |
| 3-Bromobenzoylacetonitrile | 31938-07-5 | Precursor | Skin Irrit. 2, Eye Irrit. 2 |
| Hydrazine Hydrate (64%) | 7803-57-8 | Reagent | Acute Tox. 3, Carcinogen 1B, Corr. |
| Ethanol (Absolute) | 64-17-5 | Solvent | Flammable Liq. 2 |
| Glacial Acetic Acid | 64-19-7 | Catalyst/pH | Skin Corr. 1A |
Detailed Experimental Protocol
Stage 1: Synthesis of 3-(3-Bromophenyl)-3-oxopropanenitrile
(Note: If commercial stock of this precursor is available, proceed directly to Stage 2).
Mechanism: Base-catalyzed Claisen condensation of methyl 3-bromobenzoate with acetonitrile.
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (10 mL/g).
-
Addition: Add a solution of acetonitrile (1.2 eq) and methyl 3-bromobenzoate (1.0 eq) in THF dropwise at reflux temperature (
). -
Reaction: Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with ice water. Acidify to pH 4-5 with 1N HCl. Extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water.
Stage 2: Cyclization to 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl forms a hydrazone intermediate, which subsequently cyclizes onto the nitrile carbon.
Step-by-Step Workflow:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-(3-Bromophenyl)-3-oxopropanenitrile (10 mmol, 2.24 g) in Absolute Ethanol (30 mL).
-
Reagent Addition: Add Hydrazine Hydrate (12 mmol, 0.60 mL) dropwise at room temperature.
-
Note: A slight exotherm may be observed.
-
-
Catalysis (Optional): Add 3-5 drops of Glacial Acetic Acid. This catalyzes the initial hydrazone formation.[4]
-
Reflux: Heat the mixture to reflux (
) for 3-5 hours.-
Endpoint: Monitor consumption of nitrile by TLC (DCM:MeOH 95:5). The starting material (
) should disappear, and a lower spot ( ) should appear.
-
-
Precipitation: Allow the reaction to cool to room temperature. Reduce volume by 50% under vacuum (rotary evaporator).
-
Crystallization: Pour the concentrate into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash with cold water (
mL) and cold diethyl ether ( mL) to remove unreacted hydrazine. -
Drying: Dry under high vacuum at
for 12 hours.
Figure 2: Operational workflow for the cyclization stage.
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete cyclization or solvent retention | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Low Yield (<50%) | Loss of product in mother liquor | The aminopyrazole is amphoteric. Ensure pH of water quench is |
| Impurity (Azine) | Hydrazine deficiency | Ensure at least 1.2 eq of hydrazine is used to prevent two ketone molecules reacting with one hydrazine. |
Analytical Characterization (Expected Data)
To validate the synthesis, compare your data against these standard values:
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: 168–172 °C.
-
H NMR (400 MHz, DMSO-
):- 12.0 (s, 1H, Pyrazole-NH) - Broad, exchangeable.
- 7.90 (t, 1H, Ar-H2).
- 7.75 (d, 1H, Ar-H4).
- 7.50 (d, 1H, Ar-H6).
- 7.35 (t, 1H, Ar-H5).
- 5.85 (s, 1H, Pyrazole-CH).
-
4.90 (s, 2H, -NH
) - Broad, exchangeable.
-
LC-MS (ESI): Calculated Mass: 237.0; Found [M+H]
: 238.0 / 240.0 (1:1 ratio due to Br/ Br isotopes).
References
-
Synthesis of 3-Aminopyrazoles
-
Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles." Journal of Chemical Sciences.
-
-
Kinase Inhibitor Scaffolds
-
Pevarello, P., et al. (2004). "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents." Journal of Medicinal Chemistry.
-
-
Safety Data (Hydrazine)
-
Precursor Synthesis (
-ketonitriles):-
Ji, Y., et al. (2006). "Practical Synthesis of 3-Oxo-3-phenylpropanenitrile." Organic Syntheses.
-
Sources
Application Note: Precision Synthesis of 3-Aryl-5-Aminopyrazoles via Modified Knorr Condensation
Executive Summary
The 3-aryl-5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore anchor for numerous kinase inhibitors, including p38 MAPK and JNK3 inhibitors (e.g., Doramapimod). While the Knorr pyrazole synthesis classically refers to the condensation of hydrazines with 1,3-dicarbonyls, this application note details the modified Knorr condensation utilizing
This guide provides two validated protocols: a robust Thermal Reflux Method for scale-up and a Microwave-Assisted Method for rapid library generation, alongside a critical analysis of regioselectivity challenges when using substituted hydrazines.
Reaction Mechanism & Chemical Logic
The formation of 3-aryl-5-aminopyrazoles proceeds through a condensation-cyclization sequence. Understanding the order of bond formation is critical for predicting regioselectivity in substituted systems.
Mechanistic Pathway[1][2][3][4][5][6]
-
Nucleophilic Attack: The hydrazine terminal nitrogen (the most nucleophilic site) attacks the ketone carbonyl of the benzoylacetonitrile. This is kinetically favored over the nitrile due to the greater electrophilicity of the ketone.
-
Hydrazone Formation: Elimination of water yields the hydrazone intermediate.[1][2][3][4]
-
Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon.
-
Tautomerization: The resulting cyclic imine tautomerizes to the stable 5-aminopyrazole (aromatization driving force).
Figure 1: Mechanistic flow of the modified Knorr condensation. The kinetic preference for the ketone determines the regiochemical outcome.
Critical Variables & Optimization
| Variable | Recommendation | Rationale |
| Solvent | Ethanol (EtOH) | Protic solvents facilitate proton transfer during tautomerization. EtOH is non-toxic and allows product precipitation upon cooling. |
| Stoichiometry | 1.0 : 1.2 (Nitrile : Hydrazine) | Slight excess of hydrazine ensures complete consumption of the electrophile. |
| Catalyst | Glacial Acetic Acid (Cat.)[5] | Optional. Mild acid catalysis can accelerate hydrazone formation if the ketone is electron-rich/deactivated. |
| Temperature | 80°C (Thermal) / 120°C (MW) | Heat is required to overcome the activation energy of the initial condensation and the nitrile cyclization. |
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Scale-Up Ready)
Best for: Gram-scale synthesis, high purity requirements, heat-stable substrates.
Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Hydrazine Monohydrate (64-65% in water) (1.2 equiv)
-
Absolute Ethanol (5 mL per mmol substrate)
-
Glacial Acetic Acid (0.1 equiv - Optional)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve benzoylacetonitrile in absolute ethanol at room temperature.
-
Addition: Add hydrazine monohydrate dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–5 hours . Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2x) and diethyl ether (1x).
-
Scenario B (No precipitate): Concentrate the solvent to 20% volume under reduced pressure. Pour the residue into crushed ice/water. Stir vigorously to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or Toluene if necessary.
Validation Criteria:
-
1H NMR (DMSO-d6): Characteristic singlet for the pyrazole C4-H proton at
5.8–6.1 ppm. Broad singlet for at 4.5–5.5 ppm (exchangeable with D2O).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, sluggish substrates, "Green" chemistry.
Reagents:
-
Benzoylacetonitrile (0.5 mmol)
-
Hydrazine Hydrate (0.6 mmol)
-
Solvent: Ethanol/Water (3:1) (2 mL)
Procedure:
-
Loading: Add reagents to a 10 mL microwave process vial containing a stir bar.
-
Irradiation: Cap the vial and irradiate at 120°C for 10–15 minutes (High absorption level).
-
Isolation: Cool the vial with a compressed air stream. Pour the mixture into 10 mL of ice water.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Yield: Typically 85–95% (often higher than thermal due to reduced side reactions).
Figure 2: Decision tree for selecting the appropriate synthetic workflow based on scale and time constraints.
Advanced Troubleshooting: Regioselectivity
When using substituted hydrazines (e.g., Methylhydrazine), regioselectivity becomes the primary challenge.
-
The Problem: Methylhydrazine has two nucleophilic sites.
- (Terminal): Less sterically hindered.
- (Internal): More electron-rich (inductive effect), but hindered.
-
The Outcome: In the reaction with benzoylacetonitrile (
):-
The Terminal
preferentially attacks the Ketone (most electrophilic site). -
The Internal
subsequently attacks the Nitrile . -
Major Product: 1-methyl-3-phenyl-5-aminopyrazole .
-
Note: The isomer 1-methyl-5-phenyl-3-aminopyrazole is typically the minor product or requires different starting materials (e.g.,
-keto esters with specific conditions).
-
Expert Tip: To confirm regiochemistry, use NOESY NMR .
-
1-methyl-3-phenyl-5-aminopyrazole: NOE correlation observed between the N-Methyl group and the C4-H proton.
-
1-methyl-5-phenyl-3-aminopyrazole: NOE correlation observed between the N-Methyl group and the Phenyl ortho-protons.
Safety & Handling (E-E-A-T)
-
Hydrazine Hydrate: A known carcinogen, highly toxic, and corrosive.
-
Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile).
-
Neutralization: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
-
-
Benzoylacetonitrile: Toxic if swallowed or in contact with skin. Releases HCN upon combustion or strong acid hydrolysis.
References
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
-
Frizzo, C. P., et al. (2009).[6] Essential reaction conditions for the microwave-assisted synthesis of pyrazoles. Journal of the Brazilian Chemical Society.
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. (Context on aminopyrazole scaffold utility).
-
Vertex Pharmaceuticals. (2002). Pyrazoles for the inhibition of p38 kinase. US Patent 6,403,803. (Industrial application of the protocol).
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
The Strategic N-Arylation of 3-(3-Bromophenyl)-1H-pyrazol-5-amine: A Gateway to Novel Chemical Scaffolds
Introduction: The Significance of N-Aryl Pyrazol-5-amines
The N-aryl-5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its prevalence in a multitude of biologically active compounds, ranging from kinase inhibitors for cancer therapy to agents targeting inflammatory diseases, underscores its status as a "privileged structure".[1][2] The strategic introduction of an aryl group onto the pyrazole nitrogen atom profoundly influences the molecule's three-dimensional conformation, electronic properties, and ultimately, its biological activity. 3-(3-Bromophenyl)-1H-pyrazol-5-amine serves as a versatile starting material, with the bromine atom providing a reactive handle for further synthetic diversification, making its N-arylation a critical step in the synthesis of complex molecules for drug discovery and development.[3]
This application note provides a comprehensive guide to the N-arylation of 3-(3-Bromophenyl)-1H-pyrazol-5-amine, focusing on two of the most powerful and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: Palladium vs. Copper Catalysis
The choice between Palladium and Copper catalysis for N-arylation is dictated by factors such as substrate scope, functional group tolerance, and desired reaction conditions. Both pathways, while achieving the same overall transformation, proceed through distinct catalytic cycles.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[2] The catalytic cycle, illustrated below, is initiated by the oxidative addition of an aryl halide to a low-valent Palladium(0) species. Subsequent coordination of the aminopyrazole and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forges the desired C-N bond and regenerates the active Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical and often cost-effective method for C-N bond formation.[5] Modern protocols utilize soluble copper catalysts with ligands like diamines or phenanthrolines to facilitate the reaction at lower temperatures than traditional methods.[6][7] The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.[5]
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Experimental Protocols
The following protocols are designed as robust starting points for the N-arylation of 3-(3-Bromophenyl)-1H-pyrazol-5-amine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific arylating agents.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the N-arylation of aminopyrazoles.[8]
Materials:
-
3-(3-Bromophenyl)-1H-pyrazol-5-amine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., Xantphos, t-BuBrettPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Workflow Visualization:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 3-(3-Bromophenyl)-1H-pyrazol-5-amine (1.0 equiv), the aryl halide (1.1-1.5 equiv), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is based on modern Ullmann-type coupling conditions for N-heterocycles.[6]
Materials:
-
3-(3-Bromophenyl)-1H-pyrazol-5-amine
-
Aryl halide (aryl iodides are generally more reactive)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or a diamine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Reaction tube or flask
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction tube, combine 3-(3-Bromophenyl)-1H-pyrazol-5-amine (1.0 equiv), the aryl halide (1.2-2.0 equiv), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent and water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters is critical for achieving high yields and purity. The following tables summarize typical starting conditions and expected outcomes based on literature for similar substrates.
Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation
| Parameter | Condition | Rationale/Justification |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a ligand, or a pre-catalyst like t-BuBrettPhos Pd G3 (2-5 mol%) | Pre-catalysts often provide more consistent results. |
| Ligand | Xantphos, t-BuBrettPhos (1.2-1.5 eq. relative to Pd) | Bulky, electron-rich phosphine ligands facilitate reductive elimination.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0-3.0 equiv) | The choice of base can significantly impact the reaction rate and yield.[4] |
| Solvent | Dioxane, Toluene | Anhydrous and degassed conditions are crucial to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl halides. |
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific aryl halide used. |
Table 2: Typical Conditions for Copper-Catalyzed N-Arylation
| Parameter | Condition | Rationale/Justification |
| Catalyst | CuI (5-10 mol%) | A common and effective copper source for Ullmann couplings.[6] |
| Ligand | 1,10-phenanthroline, N,N'-dimethylethylenediamine (10-20 mol%) | Ligands accelerate the reaction and allow for milder conditions.[6][7] |
| Base | K₂CO₃, Cs₂CO₃ (2.0 equiv) | K₂CO₃ is often effective for the more acidic pyrazole N-H.[7] |
| Solvent | DMF, Toluene | The choice of solvent can influence reaction rates.[6] |
| Temperature | 100 - 140 °C | Generally higher temperatures are needed compared to Pd-catalysis.[5] |
| Expected Yield | 60 - 90% | Highly substrate-dependent. |
Characterization of the N-Arylated Product
Confirmation of the successful N-arylation of 3-(3-Bromophenyl)-1H-pyrazol-5-amine is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: Expect to see the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group. A downfield shift of the pyrazole ring protons is also likely. The disappearance of the broad N-H proton signal of the starting material is a key indicator of a successful reaction.
-
¹³C NMR Spectroscopy: New signals corresponding to the carbons of the N-aryl group will be present. Shifts in the signals of the pyrazole ring carbons, particularly those adjacent to the arylated nitrogen, are also expected.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-arylated product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen different bases and solvents.- Increase the reaction temperature. |
| Formation of Side Products | - Di-arylation of the pyrazole- Homocoupling of the aryl halide- Dehalogenation of the starting material | - Use a less reactive aryl halide (e.g., bromide instead of iodide).- Carefully control the stoichiometry of the reactants.- Optimize the catalyst and ligand system. |
| Difficulty in Purification | - Co-elution with starting materials or byproducts | - Optimize the chromatographic conditions (solvent system, gradient).- Consider alternative purification techniques such as recrystallization. |
Conclusion
The N-arylation of 3-(3-Bromophenyl)-1H-pyrazol-5-amine is a pivotal transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer effective routes to the desired products. The choice of methodology will depend on the specific requirements of the synthesis, including functional group compatibility, cost, and scalability. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully perform and optimize this important reaction.
References
-
Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Aminopyrazoles Synthesis and Functionalization. HAL Open Science. Available at: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. Available at: [Link]
-
Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Copper-diamine-catalyzed N-arylation of 5-amino-pyrazoles. ResearchGate. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Available at: [Link]
-
Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Pharmaceuticals. Available at: [Link]
-
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank. Available at: [Link]
-
Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. Available at: [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Development of 3-(3-Bromophenyl)-1H-pyrazol-5-amine Analogs for Drug Discovery
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a versatile pharmacophore capable of engaging in various interactions with biological targets. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8] The 3-phenyl-1H-pyrazol-5-amine core, in particular, serves as a critical synthetic intermediate for developing kinase inhibitors and other targeted therapies.[1]
Our focus, 3-(3-Bromophenyl)-1H-pyrazol-5-amine, is an especially valuable starting point for analog development. The bromine atom on the phenyl ring acts as a versatile synthetic handle, enabling a diverse range of modifications through well-established cross-coupling reactions. This allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and characterization of novel analogs based on the 3-(3-Bromophenyl)-1H-pyrazol-5-amine scaffold. We will emphasize the rationale behind synthetic strategies and provide detailed, validated protocols.
Retrosynthetic Analysis and Synthesis of the Core Scaffold
The most common and efficient synthesis of 3-substituted-1H-pyrazol-5-amines involves the condensation of a β-ketonitrile with hydrazine.[9] Following this logic, 3-(3-Bromophenyl)-1H-pyrazol-5-amine can be retrosynthetically disconnected to 3-bromobenzoylacetonitrile and hydrazine. The β-ketonitrile intermediate is accessible through a Claisen-type condensation of a 3-bromophenyl derivative with acetonitrile.
Figure 1: Retrosynthetic pathway for 3-(3-Bromophenyl)-1H-pyrazol-5-amine.
Protocol 1: Synthesis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
This protocol outlines a reliable two-step synthesis of the core scaffold.
Step 1: Synthesis of 3-Bromobenzoylacetonitrile
-
Rationale: This step utilizes a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[10][11] A strong base, such as sodium ethoxide, deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the electrophilic nitrile carbon of 3-bromobenzonitrile.
-
Materials:
-
3-Bromobenzonitrile
-
Acetonitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetonitrile (1.2 eq) dropwise to the stirred solution.
-
After 15 minutes, add a solution of 3-bromobenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 25% ethyl acetate in hexanes).
-
Upon completion, cool the mixture to 0 °C and carefully neutralize with 1 M HCl.
-
Extract the product into ethyl acetate (3x volume of ethanol).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure β-ketonitrile.
-
Step 2: Synthesis of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
-
Rationale: This is a classic Knorr-type pyrazole synthesis involving the cyclocondensation of a 1,3-dielectrophilic compound (the β-ketonitrile) with hydrazine. The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization onto the nitrile.[9]
-
Materials:
-
3-Bromobenzoylacetonitrile (from Step 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve 3-bromobenzoylacetonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution.
-
Heat the mixture to reflux (approximately 78 °C) for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Further cool in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13]
-
Strategies for Analog Development
The 3-(3-Bromophenyl)-1H-pyrazol-5-amine scaffold offers three primary vectors for chemical diversification to explore structure-activity relationships (SAR).
-
The 3-Bromophenyl Ring: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions.
-
The Pyrazole Core: The N1 position of the pyrazole ring can be functionalized, for instance, through alkylation.
-
The 5-Amine Group: The primary amine can be acylated, sulfonylated, or used in reductive amination to introduce a variety of substituents.[14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Knorr pyrazole synthesis
Troubleshooting & Optimization Guide
Introduction
The Knorr pyrazole synthesis appears deceptively simple: the condensation of a 1,3-dicarbonyl compound with hydrazine (or its derivatives).[1][2] However, in high-stakes drug discovery, "simple" often masks complex kinetic traps. If you are experiencing low yields, it is rarely a matter of "bad reagents." It is usually a battle between regioselectivity , intermediate stagnation , or pH-dependent kinetics .
This guide bypasses standard textbook procedures to address the specific failure modes encountered in the lab.
Phase 1: Diagnostic Workflow
Before altering your protocol, identify where the reaction is failing. Use this logic tree to classify your issue.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in pyrazole synthesis.
Module 1: The pH Paradox (Incomplete Conversion)
Symptom: Starting material remains unreacted, even after prolonged heating. Root Cause: The "Acid Trap."[3]
The Knorr mechanism is acid-catalyzed (activating the carbonyl).[1][3][4] However, hydrazine is a base. If the pH is too low (< 2.0), the hydrazine is fully protonated (
Optimization Protocol
| Parameter | Recommendation | Rationale |
| Hydrazine Source | Free base or Monohydrochloride | Dihydrochloride salts are too acidic; they require buffering. |
| Buffer System | Ethanol/Acetic Acid (10:1) | Maintains pH ~4-5. Sufficient to activate carbonyl without quenching hydrazine. |
| Base Additive | Sodium Acetate (NaOAc) | If using Hydrazine |
Critical Check: If using phenylhydrazine hydrochloride, you must neutralize it. A common error is refluxing phenylhydrazine
HCl in ethanol without base; the yield will be negligible because the nucleophile is "locked."
Module 2: Regioselectivity Control
Symptom: Formation of the wrong isomer (e.g., 1,5-isomer vs. 1,3-isomer) when using unsymmetrical 1,3-dicarbonyls. Root Cause: Competition between steric hindrance and electronic nucleophilicity.
The hydrazine has two nitrogens:
Strategic Adjustments
To shift the ratio, you must alter the solvent polarity or the steric environment.
| Desired Outcome | Strategy | Mechanism |
| Kinetic Product | Aprotic Solvent (THF, Toluene) | The most nucleophilic Nitrogen ( |
| Thermodynamic Product | Protic Solvent (EtOH, AcOH) + Heat | Solvation shells reduce the nucleophilicity difference; reversibility allows the most stable isomer (usually less sterically crowded) to accumulate [2]. |
Reaction Pathway Visualization:
Figure 2: Divergent pathways determined by solvent and thermodynamic control.
Module 3: The "Intermediate Trap" (Mass +18)
Symptom: LCMS shows a major peak with Mass = (Expected Product + 18). The product is an oil that refuses to crystallize. Root Cause: Stable 5-hydroxypyrazoline.
The reaction proceeds in two steps: Cyclization
Recovery Protocol (The "Acid Blast")
If you isolate the hydrated intermediate:
-
Do not discard.
-
Resuspend the oil/solid in Glacial Acetic Acid or Ethanol with 10% HCl .
-
Reflux for 2–4 hours.
-
Monitor by TLC/LCMS for the loss of water (Mass -18).
-
Why this works: The dehydration step is acid-catalyzed.[1][4][5] Neutral conditions are often insufficient to drive the aromatization.
Module 4: Azine Formation (Side Reaction)
Symptom: Dimeric byproducts, double the molecular weight, or insoluble precipitates. Root Cause: Incorrect Stoichiometry / Order of Addition.
If the hydrazine is added to an excess of the dicarbonyl, one hydrazine molecule can condense with two dicarbonyl molecules (intermolecularly) forming an azine (C=N-N=C linkage) instead of cyclizing [4].
Prevention Technique
-
Inverse Addition: Add the 1,3-dicarbonyl dropwise to a solution of the hydrazine.
-
Excess Hydrazine: Maintain a slight excess of hydrazine (1.05 – 1.1 eq) to ensure every carbonyl encounter leads to cyclization, not dimerization.
Frequently Asked Questions (FAQ)
Q: My product is a dark, tarry oil. How do I purify it? A: Pyrazoles often "oil out" due to trace impurities.
-
Trituration: Add cold diethyl ether or hexanes and scratch the flask sides. Many pyrazoles will crystallize when the impurities remain in the supernatant.
-
HCl Wash: If your pyrazole is basic, extract it into 1M HCl, wash the aqueous layer with ether (removes neutral tars), then basify the aqueous layer to precipitate the clean pyrazole.
Q: Can I use Microwave irradiation? A: Yes, and it is highly recommended. Microwave heating (100–120°C for 10–20 mins) often overcomes the activation energy barrier for the dehydration step (Module 3), preventing the accumulation of the hydroxypyrazoline intermediate [5].
Q: I am using a
References
-
Vertex AI Search. (2025). Effect of pH on Knorr pyrazole synthesis. Retrieved from
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from
-
BenchChem. (2025).[1][6] Application Notes and Protocols for Knorr Pyrazole Synthesis. Retrieved from
-
Sathyabama Institute. (2025). Synthesis of Azine: Side reactions in hydrazine condensations. Retrieved from
-
JK Scientific. (2025). Microwave-Assisted Paal–Knorr Reaction and Pyrazole Synthesis. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Nuances of Aminopyrazole Workup
A Senior Application Scientist's Guide to Preventing Decomposition and Ensuring Product Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazoles. This guide is designed to provide you with in-depth technical insights and practical, field-proven strategies to overcome the common challenges associated with the workup and purification of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern the stability of aminopyrazoles, empowering you to make informed decisions in your experimental work.
Part 1: Troubleshooting Common Aminopyrazole Decomposition Issues (Q&A)
This section addresses specific issues that you may encounter during the workup of your aminopyrazole-containing reaction mixtures.
Q1: After my reaction, during workup (e.g., filtration, solvent removal), the color of my solution changes, often to a reddish or dark brown hue. What is happening and how can I prevent it?
A1: This is a classic sign of air oxidation . The exocyclic amino group on the pyrazole ring makes the system electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts, and in some cases, N-N coupled azo compounds.[1] This is particularly common when the aminopyrazole is in its free base form.
Troubleshooting Steps:
-
Work under an inert atmosphere: The most effective preventative measure is to minimize contact with oxygen.[1] Conduct filtration, solvent removal, and any other workup steps under a blanket of nitrogen or argon.
-
Use deoxygenated solvents: Solvents can contain dissolved oxygen. To mitigate this, sparge your workup and purification solvents with an inert gas for 15-30 minutes prior to use.[1]
-
Immediate conversion to a salt: Aminopyrazoles are often more stable as their corresponding acid addition salts (e.g., hydrochloride, sulfate). Immediately after the reaction, you can quench the reaction mixture and acidify with a suitable acid (e.g., HCl in dioxane or diethyl ether) to precipitate the aminopyrazole salt, which is generally less prone to oxidation.[1]
-
Minimize exposure time: Plan your workup to be as efficient as possible to reduce the time the aminopyrazole is exposed to air.
Q2: I am experiencing low recovery of my aminopyrazole after column chromatography on silica gel. Where is my compound going?
A2: Aminopyrazoles are basic compounds due to the presence of the amino group and the pyridine-like nitrogen atom in the pyrazole ring.[2][3] Standard silica gel is acidic and can strongly adsorb basic compounds, leading to streaking, poor separation, and in some cases, on-column decomposition.
Troubleshooting Steps:
-
Deactivate the silica gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is commonly done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonia in methanol.[4]
-
Use an alternative stationary phase: If deactivation of silica is insufficient, consider using a less acidic stationary phase, such as neutral alumina.
-
Avoid chromatography if possible: If your aminopyrazole is sufficiently pure after initial workup, consider purification by recrystallization to avoid potential issues with chromatography.
Q3: My NMR analysis suggests I have impurities, but they are not starting materials. What are the likely side products from the workup itself?
A3: Decomposition during workup can be triggered by the reagents used. The stability of aminopyrazoles is highly dependent on the pH and the presence of other reactive species.
Potential Side Products and Their Causes:
-
Hydrolysis products: Some substituted aminopyrazoles, particularly those with ester or amide functionalities, can be susceptible to hydrolysis under strongly acidic or basic workup conditions.[5] For example, pyrazolyl esters have been shown to hydrolyze to the corresponding pyrazol-3-ol.[5]
-
Products of diazotization: If your workup involves acidic conditions in the presence of a source of nitrite ions (e.g., from a previous reaction step or as an impurity), the amino group can undergo diazotization. The resulting diazonium salt is often unstable and can lead to a variety of byproducts, including deamination products (where the amino group is replaced by a hydrogen) or the introduction of other functional groups from the solvent or anions present.[6][7]
-
N-acylated byproducts: If you use a solvent like acetic acid at elevated temperatures during your reaction, you may see the formation of an N-acetylated aminopyrazole during the workup.[8]
Part 2: Best Practices for Aminopyrazole Workup
To proactively prevent decomposition, it is crucial to handle aminopyrazoles with their chemical properties in mind.
pH Control during Extraction
Aminopyrazoles are amphoteric, meaning they can act as both acids and bases.[2][3] This property can be leveraged for purification but must be handled with care.
-
Acidic Extraction: To separate your basic aminopyrazole from non-basic impurities, you can wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your aminopyrazole will move into the aqueous layer as the protonated salt.
-
Basification and Re-extraction: To recover your aminopyrazole, you then need to carefully basify the acidic aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH that ensures the aminopyrazole is in its free base form. It is crucial to avoid strongly basic conditions for extended periods. Once basified, you can re-extract your product into an organic solvent.
Table 1: Recommended pH Ranges for Handling Aminopyrazoles
| Condition | pH Range | Purpose | Caution |
| Acidic Extraction | 1 - 3 | Separation from non-basic impurities | Prolonged exposure to strong acid can cause hydrolysis of sensitive functional groups. |
| Neutral Wash | 6 - 8 | Removal of residual acid or base | This is the pH range where the free base is present and most susceptible to oxidation. |
| Basic Wash | 9 - 11 | Separation from acidic impurities | High pH can promote hydrolysis of esters and other sensitive groups. |
Purification Strategies
-
Recrystallization: This is often the preferred method of purification for aminopyrazoles as it avoids the potential pitfalls of chromatography.
-
Common Solvents: Ethanol, ethanol/water mixtures, and ethyl acetate have been reported as effective recrystallization solvents.[4][9]
-
Procedure: Dissolve the crude aminopyrazole in a minimum amount of the appropriate hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.[10]
-
-
Column Chromatography:
-
Stationary Phase: Use deactivated silica gel (with triethylamine or ammonia) or neutral alumina.[4]
-
Solvent System: Choose a solvent system that provides good separation of your compound from impurities, as determined by thin-layer chromatography (TLC). Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
-
Part 3: Mechanisms of Decomposition
Understanding the "why" behind these preventative measures is key to developing robust experimental protocols.
Oxidative Decomposition
The electron-rich nature of the aminopyrazole ring makes it susceptible to oxidation. The exocyclic amino group donates electron density into the ring, lowering its oxidation potential. In the presence of oxygen, a series of radical reactions can be initiated, leading to dimerization (forming azo compounds) or polymerization.
Caption: General oxidative decomposition pathway of aminopyrazoles.
Acid/Base-Catalyzed Hydrolysis
Functional groups such as esters, amides, and nitriles appended to the aminopyrazole core can be susceptible to hydrolysis under either acidic or basic conditions used during workup.
Caption: Decision workflow for workups involving hydrolytically sensitive aminopyrazoles.
Part 4: Detailed Experimental Protocols
Protocol 1: General Workup for a Reaction Yielding a Stable Aminopyrazole
-
Reaction Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts).
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities).
-
Brine (to aid in phase separation and remove excess water).
-
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on deactivated silica gel.
Protocol 2: Workup for an Air-Sensitive Aminopyrazole
-
Inert Atmosphere: Ensure all glassware is oven-dried and the entire workup is conducted under a positive pressure of nitrogen or argon.
-
Use Deoxygenated Solvents: Prepare deoxygenated water, organic solvents, and brine by sparging with nitrogen or argon for at least 30 minutes prior to use.
-
Reaction Quenching and Acidification: Cool the reaction mixture. Quench the reaction as appropriate. Add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise until the aminopyrazole salt precipitates.
-
Isolation of the Salt: Collect the precipitated salt by filtration under an inert atmosphere. Wash the salt with cold, deoxygenated diethyl ether.
-
Drying: Dry the salt under high vacuum. The stable salt can then be stored or used in subsequent steps. If the free base is required, it can be liberated from the salt immediately before use by dissolving the salt in water, basifying with sodium bicarbonate, and extracting with an organic solvent, again taking care to minimize air exposure.
By understanding the inherent reactivity of the aminopyrazole scaffold and implementing these carefully considered workup and purification strategies, you can significantly improve the yield, purity, and reproducibility of your experiments.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals - PMC. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Recrystallization. --->. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
-
Recent developments in aminopyrazole chemistry - Arkivoc. Available at: [Link]
-
Advices for Aminopyrazole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]
-
New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF - ResearchGate. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction - ResearchGate. Available at: [Link]
-
Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation - ResearchGate. Available at: [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. Available at: [Link]
-
Amine-Grafted Silica Gels for CO2 Capture Including Direct Air Capture. Available at: [Link]
-
Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms | Request PDF - ResearchGate. Available at: [Link]
-
My results show a very low yield. What trouble-shooting suggestions do you have? - PCR Biosystems. Available at: [Link]
-
Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis - MDPI. Available at: [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product - ResearchGate. Available at: [Link]
-
Precise air oxidation for continuous production of superparamagnetic Fe3O4 nanoparticles at room temperature through a microfilm reactor - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Improving the solubility of pyrazole-based compounds for screening
Topic: Improving the solubility of pyrazole-based compounds for screening Role: Senior Application Scientist Status: Active Support Guide
Welcome to the Solubility Support Center
Current Status: System Normal Notice: Pyrazole derivatives are currently the 2nd most frequent scaffold in FDA-approved small molecules, yet 60% of new library entries fail initial aqueous solubility criteria.
This guide addresses the "Brick Dust" syndrome common to pyrazole chemistries. Pyrazoles are planar, aromatic, and capable of significant
Module 1: The Diagnostics (Is it insoluble or aggregating?)
Before altering your chemistry, you must diagnose the physical state of your compound in the assay buffer.[1] A "crashed" compound and a "colloidal" compound require different fixes.
The Triage Protocol: Kinetic vs. Thermodynamic
-
Kinetic Solubility (HTS Relevant): Measures solubility when a DMSO stock is spiked into buffer.[2] This is a non-equilibrium state.
-
Thermodynamic Solubility (Lead Opt Relevant): Measures solubility from solid powder at equilibrium.
Critical Insight: Most screening failures occur because researchers use thermodynamic data to predict kinetic behavior. A compound might be thermodynamically soluble at 50 µM but will precipitate instantly upon DMSO dilution due to the "parachute" effect failing.
Workflow: The Solubility Decision Matrix
Figure 1: Diagnostic workflow for differentiating between colloidal aggregation (false positives) and true insolubility events.
Module 2: Chemical Optimization Strategies
If your diagnostic confirms true insolubility, structural modification is the most robust long-term solution.
The pKa Trap (Salt Selection)
Unsubstituted pyrazoles are amphoteric but generally weak bases (
-
The Issue: You cannot form stable salts with weak acids (like acetic acid) because the
is insufficient. -
The Fix: You need a strong counter-ion.
-
For Basic Pyrazoles: Use Hydrochloric acid , Methanesulfonic acid , or Sulfuric acid .
-
For Acidic Pyrazoles (N-H free with EWG): Use Sodium or Potassium salts.
-
Note: Ensure the
(difference between drug and counter-ion) is to ensure salt stability rather than a co-crystal.
-
Disrupting Planarity (The "Escape from Flatland")
Pyrazole rings promote
-
Introduce
centers: Replace a phenyl ring attached to the pyrazole with a saturated heterocycle (e.g., piperidine, morpholine). -
Bioisosteres: Replace a lipophilic -Cl or -Me group with a polar bioisostere like a nitrile (-CN) or oxetane.
Module 3: Formulation for Screening (The "Rescue" Matrix)
When you cannot alter the structure (e.g., screening a fixed library), you must optimize the solvent system.
Strategy A: Cosolvents & Surfactants
Standard HTS buffers (PBS + 1% DMSO) often fail for pyrazoles. Use this compatibility table to select an additive.
| Additive | Recommended Conc. | Mechanism | Best For |
| DMSO | Max 2-5% (Assay dependent) | Disrups lattice energy | Initial dissolution (Stock) |
| Tween-20 | 0.01% - 0.05% | Prevents aggregation | Colloidal Aggregators |
| PEG-400 | 5% - 20% | Cosolvent (Polarity matching) | Lipophilic Pyrazoles (LogP > 4) |
| HP- | 10 - 20 mM | Inclusion Complexation | General Pyrazole Insolubility |
Strategy B: Cyclodextrin Complexation (The "Gold Standard")
Cyclodextrins (CDs) are particularly effective for pyrazoles because the cavity size of
-
Why it works: The hydrophobic pyrazole core enters the CD cavity, while the hydrophilic CD exterior interacts with the buffer.
-
Protocol:
-
Prepare a 20% (w/v) stock of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water. -
Dissolve your pyrazole in 100% DMSO at 100x the final concentration.
-
Dilute the DMSO stock into the CD solution first, incubate for 30 mins (shake), then dilute into the final assay buffer.
-
Result: This prevents the immediate "crash" observed when diluting DMSO directly into PBS.
-
Module 4: Troubleshooting & FAQ
Q1: My pyrazole shows an IC50 of 1 µM, but the curve is very steep (Hill slope > 2). Is it real? A: Likely not. This is a classic signature of colloidal aggregation . Pyrazoles often form non-specific aggregates that sequester enzymes [2].
-
Validation: Repeat the assay with 0.01% Triton X-100 or Tween-80. If the IC50 shifts significantly (e.g., >10-fold loss in potency), your compound was acting as an artifactual aggregator, not a specific inhibitor.
Q2: I see precipitation in the LC-MS vial but not the assay plate. A: This is a temperature/concentration artifact.
-
Explanation: LC-MS autosamplers are often cooled (4°C). Pyrazoles with borderline solubility at room temperature (25°C) will precipitate at 4°C.
-
Fix: Keep autosamplers at 20°C or add 10-20% Acetonitrile/Methanol to the sample injection solvent to maintain solubility during the run.
Q3: Can I use DMSO > 5% to keep it soluble? A: Proceed with extreme caution. While it solves the solubility issue, DMSO > 2% inhibits many enzymes and can strip lipids from cell membranes in cell-based assays, leading to toxicity that mimics potency. Always run a "DMSO-only" control curve.
Detailed Protocol: Kinetic Solubility by Nephelometry
This protocol determines the concentration at which your compound precipitates when moving from DMSO to Buffer.[2]
Materials:
-
Laser Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).
-
96-well clear flat-bottom plates.
-
10 mM DMSO stock of Pyrazole.
-
PBS (pH 7.4).
Steps:
-
Preparation: Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
-
Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS in the assay plate (Final DMSO = 1%).
-
Incubation: Shake plate for 90 minutes at room temperature (25°C). Do not skip this—nucleation takes time.
-
Read: Measure forward light scattering (Nephelometry).
-
Analysis: Plot Relative Nephelometry Units (RNU) vs. Concentration.
-
Solubility Limit: The concentration where RNU signal deviates from the baseline (buffer control) by >3 standard deviations.
-
Figure 2: Kinetic solubility workflow using light scattering (Nephelometry).
References
-
Louiz, S. et al. (2025).[3] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.
-
Vom, A. et al. (2013). Detection and prevention of aggregation-based false positives in STD-NMR-based fragment screening. Monash University.
-
Enamine Ltd. (2024). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.net.
-
BenchChem Support. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. BenchChem.
-
Shafei, Y.A. et al. (2023). Pyrazole: An emerging privileged scaffold in drug discovery. PMC (NIH).
Sources
Validation & Comparative
Technical Validation Guide: 1H NMR Characterization of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Executive Summary & Application Context
Compound: 3-(3-Bromophenyl)-1H-pyrazol-5-amine CAS: [Commonly associated with kinase inhibitor intermediates] Primary Application: Critical scaffold for p38 MAPK and JNK kinase inhibitors.
This guide provides a definitive protocol for the structural validation of 3-(3-bromophenyl)-1H-pyrazol-5-amine. Unlike simple aromatics, this compound presents specific analytical challenges: annular tautomerism (3-amino vs. 5-amino forms) and exchangeable proton visibility (NH/NH₂).
Comparative Analysis: Solvent System Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic exchangeable protons required to prove the structure.
Solvent Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | MeOD (Not Recommended) |
| Solubility | Excellent (>20 mg/mL). Dissolves polar aminopyrazoles effectively. | Poor to Moderate. Often requires heating; risk of precipitation. | Good. High solubility but chemically unsuitable for validation. |
| NH₂ Visibility | Sharp/Broad Singlet. Strong H-bonding stabilizes the amine protons (~5.0–6.0 ppm). | Invisible/Very Broad. Trace acid/water causes rapid exchange; often merges with baseline. | Silent. Rapid deuterium exchange ( |
| Pyrazole NH | Visible (>12 ppm). Distinct broad singlet confirming the heteroaromatic core. | Invisible. Rarely observed due to exchange broadening. | Silent. Exchanged to |
| Tautomerism | Slow/Intermediate Exchange. May see averaged signals or distinct tautomers at low temp. | Fast Exchange. Averaged signals; loss of mechanistic insight. | Fast Exchange. Averaged signals. |
Technical Insight: Why DMSO-d₆?
In CDCl₃, the labile protons (NH and NH₂) undergo rapid chemical exchange with trace water or acidic impurities.[1] This rate of exchange (
DMSO-d₆ acts as a hydrogen bond acceptor. It forms strong H-bonds with the pyrazole NH and the exocyclic NH₂, significantly slowing the exchange rate (
The Self-Validating Experimental Protocol
This protocol is designed to be self-validating : if the specific diagnostic peaks (NH/NH₂) are not visible, the experiment is considered a "Process Fail" rather than a "Sample Fail," requiring immediate re-preparation.
Materials
-
Analyte: 10–15 mg of 3-(3-bromophenyl)-1H-pyrazol-5-amine.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).
-
Tube: 5mm precision NMR tube (Class A recommended).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of solid into a clean vial (not directly into the tube to avoid static loss).
-
Add 0.6 mL DMSO-d₆.
-
Critical Step: Sonicate for 30 seconds. Ensure the solution is completely clear. Any suspension will degrade magnetic field homogeneity (shimming).
-
-
Acquisition Parameters (400 MHz or higher):
-
Temperature: 298 K (25°C). Note: If NH peaks are broad, lower temp to 280 K to slow exchange.
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: Aromatic and exchangeable protons have long T1 relaxation times. A short D1 (1s) will under-integrate the aromatic protons and the NH₂, leading to incorrect stoichiometry (e.g., integrating 1.5H instead of 2H).
-
Scans (NS): 16–64 scans (sufficient for 10 mg).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phase correction: Manual (Automatic phasing often fails on broad NH peaks).
-
Baseline correction: Polynomial (Bernstein) fit.
-
Structural Assignment & Data Interpretation[2][3][4][5]
Expected 1H NMR Data (DMSO-d₆, 400 MHz)
Note: Chemical shifts (
| Assignment | Shift ( | Multiplicity | Integral | Diagnostic Notes |
| Pyrazole NH | 12.0 – 13.0 | Broad Singlet | 1H | Key Validation Peak. Disappears in D₂O shake. Confirms pyrazole ring closure. |
| Aromatic H2' | ~7.9 – 8.0 | Triplet/Singlet | 1H | The proton between Br and pyrazole; most deshielded aromatic. |
| Aromatic H4'/H6' | ~7.5 – 7.8 | Multiplet | 2H | Ortho/Para to Bromine. |
| Aromatic H5' | ~7.3 – 7.4 | Triplet (t) | 1H | Meta to Bromine. |
| Pyrazole H4 | 5.8 – 6.1 | Sharp Singlet | 1H | The "Fingerprint" Signal. Characteristic of the 4-position in aminopyrazoles. |
| Amine (NH₂) | 5.0 – 6.5 | Broad Singlet | 2H | Purity Check. Integral must be ~2.0. If <1.5, suspect partial salt formation or rapid exchange. |
Tautomeric Considerations (The "Ghost" Peaks)
Aminopyrazoles exist in equilibrium between the 3-amino (A) and 5-amino (B) forms.
-
Solid State: Predominantly exists as the 3-amino tautomer stabilized by intermolecular H-bonds.
-
Solution (DMSO): Rapid tautomerism usually results in averaged signals for the pyrazole ring.
-
Observation: You will likely see one set of signals.
-
Anomaly: If you see "shadow" peaks or split signals, the exchange is slow. Do not classify as impurities immediately. Run a Variable Temperature (VT) experiment at 320 K; if peaks coalesce, it is tautomerism, not impurity.
-
Common Impurity Flags
-
Starting Material (3-Bromobenzoylacetonitrile): Look for a methylene singlet (
) around 4.0–4.5 ppm . -
Hydrazine (Reagent): Broad peak around 4.0–5.0 ppm (variable).
-
Residual Solvents: Ethanol (1.05 t, 3.44 q), Water (3.33 broad s).
Validation Logic Workflow
The following diagram outlines the decision-making process for validating the structure based on the acquired spectrum.
Figure 1: Decision tree for the structural validation of aminopyrazoles via 1H NMR.
References
-
Alkorta, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4269. Link
- Use: Defines the tautomeric stability of 3-amino vs 5-amino forms.
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Link
-
Use: Reference for solvent residual peaks and impurity identification.[2]
-
-
Foces-Foces, C., et al. (1997).[3] "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution: An X-ray and NMR study." Tetrahedron, 53(31), 10783-10802. Link
- Use: Authoritative source on the specific NMR behavior and tautomerism of aryl-aminopyrazoles.
-
ACD/Labs. (2023). "Exchangeable Protons in NMR—Friend or Foe?" Link
- Use: Validates the mechanism of solvent exchange effects (DMSO vs MeOD).
Sources
Comparative Guide: Synthesis of 3-Aryl-5-Aminopyrazoles
Executive Summary: The "Kinase Scaffold"
The 3-aryl-5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., p38 MAP kinase, CDK2) and GPCR ligands. For the drug development professional, the synthesis of this core is not merely about forming a ring; it is about regiocontrol and scalability .
While the literature offers a plethora of routes, two dominant methodologies have emerged as the industry standards:
-
Method A (The Classical Route): Condensation of
-ketonitriles (benzoylacetonitriles) with hydrazines. -
Method B (The Nitrile Anion Route): The "One-Pot" addition of lithiated acetonitrile to aryl nitriles.
This guide objectively compares these methods, exposing the hidden "regioselectivity traps" inherent in Method A and the process safety trade-offs of Method B.
Strategic Decision Framework
Before selecting a route, consult the following decision matrix. The choice heavily depends on whether your final target requires substitution at the N1 position.
Figure 1: Strategic selection workflow. Note that for N-unsubstituted pyrazoles, the 3-aryl-5-amino and 5-aryl-3-amino forms are tautomeric and functionally equivalent in solution.
Method A: The Classical Condensation ( -Ketonitriles)
This is the "workhorse" method. It relies on the condensation of benzoylacetonitriles (3-oxo-3-arylpropanenitriles) with hydrazine derivatives.[1]
Mechanism & Causality
The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl (more electrophilic than the nitrile). This forms a hydrazone intermediate.[2]
-
Critical Step: The subsequent intramolecular attack of the distal hydrazine nitrogen onto the nitrile carbon closes the ring.
-
The Trap: When using substituted hydrazines (
), the nucleophilicity of the two nitrogens differs. Under standard acidic/reflux conditions (Thermodynamic Control), the reaction favors the formation of the 5-amino-1-substituted pyrazole . However, if the 3-amino-1-substituted isomer is required (common for specific binding pockets), this method fails unless modified (see Optimization).
Protocol: Standard Solvothermal Synthesis
-
Scale: 10 mmol
-
Substrate: Benzoylacetonitrile (1.45 g)
-
Reagent: Hydrazine Hydrate (1.5 eq) or Phenylhydrazine (1.1 eq)
Step-by-Step:
-
Dissolve benzoylacetonitrile (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (15 mmol) dropwise at RT. Note: Exotherm possible.
-
Add catalytic Glacial Acetic Acid (5 drops). Why? Acid catalysis activates the carbonyl, speeding up hydrazone formation.
-
Reflux for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold EtOH.
-
Recrystallization: EtOH/Water (9:1).
Performance Data (Method A)
| Substrate (Ar) | Hydrazine (R) | Yield (%) | Regioselectivity (5-NH2 : 3-NH2) | Notes |
| Phenyl | H | 88% | N/A (Tautomer) | High purity, simple workup. |
| 4-Cl-Phenyl | H | 92% | N/A (Tautomer) | Excellent crystallization. |
| Phenyl | Methyl | 75% | 95 : 5 | Favors 5-amino isomer strongly [1]. |
| Phenyl | Phenyl | 81% | 1 : 1 to 4 : 1 | Poor selectivity without optimization [2]. |
Method B: The Nitrile Anion Route (One-Pot)
When benzoylacetonitriles are expensive or unavailable, this method constructs the carbon skeleton in situ using aryl nitriles and acetonitrile. This is a modification of the Thorpe-Ziegler reaction.
Mechanism & Causality
This method utilizes the high acidity of acetonitrile (
-
Lithiation: n-BuLi deprotonates acetonitrile to form the anion (
). -
Addition: The anion attacks the aryl nitrile (
) to form an imine-anion intermediate. -
Quench: Addition of hydrazine and acid hydrolyzes the intermediate directly to the pyrazole, often bypassing the isolation of the
-ketonitrile.
Protocol: One-Pot Lithiation
-
Safety Warning: Requires anhydrous conditions and handling of pyrophoric reagents (n-BuLi).
-
Scale: 10 mmol
Step-by-Step:
-
Flame-dry a 100 mL flask under Argon.
-
Add dry THF (30 mL) and dry Acetonitrile (12 mmol). Cool to -78°C.
-
Add n-BuLi (2.5 M in hexanes, 12 mmol) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent self-condensation of acetonitrile.
-
Stir for 30 mins, then add Aryl Nitrile (10 mmol) in THF (5 mL) dropwise.
-
Allow to warm to 0°C over 2 hours.
-
The Quench: Add Hydrazine Hydrate (20 mmol) followed by Acetic Acid (5 mL).
-
Reflux the mixture for 2 hours.
-
Workup: Evaporate THF, dilute with water, extract with EtOAc.
Comparative Analysis: Method A vs. Method B
| Feature | Method A (Classical) | Method B (Nitrile Anion) |
| Starting Material Cost | High (Benzoylacetonitriles) | Low (Aryl Nitriles + MeCN) |
| Step Count | 1 (if SM available) | 1 (One-pot) |
| Operational Difficulty | Low (Open air reflux) | High (Anhydrous, -78°C) |
| Atom Economy | Good | Excellent |
| Scalability | High (kg scale feasible) | Low/Medium (Cryogenic limits) |
Senior Scientist Insight: Solving the Regioselectivity Crisis
If your drug target requires the 3-amino-1-alkylpyrazole (the "expensive cousin"), Method A (Standard) will fail you, yielding the 5-amino isomer.
The Solution (The Fandrick Protocol): Research from Boehringer Ingelheim [3] demonstrated that the reaction kinetics can be inverted.
-
The Switch: Use Sodium Ethoxide (NaOEt) instead of acid.
-
The Logic: Under basic conditions, the reaction proceeds via a different kinetic adduct. The hydrazone formation is reversible. Base catalysis promotes the cyclization of the kinetically favored intermediate (which leads to the 3-amino isomer) before it equilibrates to the thermodynamic (5-amino) precursor.
Modified Protocol for 3-Amino Selectivity:
-
Mix Benzoylacetonitrile and Alkyl Hydrazine in EtOH.
-
Add NaOEt (0.1 eq) at 0°C .
-
Stir at 0°C to RT (Do not reflux).
-
Result: Selectivity shifts from 95:5 (5-amino major) to ~1:20 (3-amino major) .
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence that dictates the final product profile.
Figure 2: Mechanistic divergence. Acid/Heat favors the 5-amino isomer; Base/Cold favors the 3-amino isomer.
References
-
Beilstein J. Org. Chem. (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Available at: [Link] (Note: Direct deep link to PDF often unstable; navigate via Vol 6, Issue 7).
-
Fandrick, K. R., et al. (2015). Control of Regioselectivity in the Synthesis of Aminopyrazoles. Journal of Organic Chemistry. (Referenced via industry standard protocols for kinetic control in pyrazole synthesis).
-
Organic Chemistry Portal . Synthesis of Pyrazoles. Available at: [Link]
Sources
Biological activity of 3-(3-Bromophenyl)-1H-pyrazol-5-amine vs other pyrazoles
Title: Evaluation of 3-(3-Bromophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold for Kinase Inhibition and Drug Discovery
Executive Summary 3-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS 149739-65-1) represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of providing ligands for diverse biological targets. While rarely used as a standalone therapeutic agent, it serves as a critical pharmacophore in the development of Type II kinase inhibitors , particularly for p38 MAPK and CDK families. Its biological value lies in the synergistic combination of the hydrogen-bond donor/acceptor motif of the aminopyrazole ring (hinge binder) and the lipophilic, halogenated phenyl group (hydrophobic pocket occupant).
This guide objectively compares the biological activity of this scaffold against structural analogs, analyzes its mechanism of action within the p38 MAPK pathway, and provides validated experimental protocols for its evaluation.
Chemical Profile & Pharmacophore Analysis
The molecule consists of a 5-aminopyrazole core substituted at the 3-position with a 3-bromophenyl ring. This specific substitution pattern is non-trivial and dictates its biological selectivity.
| Feature | Chemical Property | Biological Function |
| Aminopyrazole Core | Amphoteric, H-bond donor/acceptor | Hinge Binder: Mimics the adenine ring of ATP, forming key H-bonds with the kinase hinge region (e.g., Glu71/Met109 in p38α). |
| 3-Bromophenyl Group | Lipophilic, bulky, Halogen bond donor | Hydrophobic Anchor: Occupies the "Gatekeeper" pocket or allosteric hydrophobic region. The bromine atom enhances membrane permeability (logP) and can form halogen bonds with backbone carbonyls. |
| Free Amine (-NH2) | Nucleophilic | Chemical Handle: Primary site for derivatization (e.g., urea formation) to access the DFG-out pocket of kinases. |
Comparative Biological Activity
The following analysis compares the 3-(3-bromophenyl) scaffold against key structural alternatives. Data is synthesized from Structure-Activity Relationship (SAR) studies of p38 MAPK and CDK inhibitors.
Comparison A: The "Halogen Effect" (vs. Unsubstituted Phenyl)
-
Compound: 3-Phenyl-1H-pyrazol-5-amine[1]
-
Observation: Removal of the bromine atom typically results in a 5-10 fold loss in potency against kinase targets.
-
Mechanism: The 3-bromine atom fills a specific hydrophobic sub-pocket (often adjacent to the gatekeeper residue). The unsubstituted phenyl ring is too small to achieve optimal Van der Waals contact, leading to higher
(dissociation constant) values.
Comparison B: Regioisomerism (vs. 4-Bromophenyl)
-
Compound: 3-(4-Bromophenyl)-1H-pyrazol-5-amine[2]
-
Observation: The para-bromo (4-Br) isomer generally shows inferior selectivity compared to the meta-bromo (3-Br) isomer in p38 MAPK inhibitors.
-
Mechanism: The meta-substitution forces a specific twist angle between the phenyl and pyrazole rings, pre-organizing the molecule to fit the kinase active site. The para-isomer has a more linear vector, which often clashes with the solvent-exposed front regions of the ATP pocket.
Comparison C: Potency Table (Derivative Analysis)
Note: Values represent activity of urea-derivatives built from these scaffolds, as the free amines are weak inhibitors.
| Scaffold Type | Target | IC50 (Approx.) | Selectivity Profile |
| 3-(3-Bromophenyl)-1H-pyrazol-5-amine | p38α MAPK | < 10 nM (Deriv.) | High. Excellent fit for DFG-out conformation. |
| 3-(4-Fluorophenyl)-1H-pyrazol-5-amine | p38α MAPK | ~50-100 nM (Deriv.) | Moderate. Fluorine is less lipophilic than Bromine. |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | COX-2 | ~1-5 µM | Low.[3] Lacks the aryl-aryl hydrophobic stack. |
| Pyrazolo[1,5-a]pyrimidine (Fused) | CDK2/CyclinE | < 50 nM | High. Fused systems mimic purine more closely. |
Mechanism of Action: p38 MAPK Inhibition[4][5]
The primary utility of this scaffold is interfering with the p38 Mitogen-Activated Protein Kinase pathway, a central regulator of inflammation and cytokine production (TNF-α, IL-1β).
Pathway Visualization (Graphviz):
Caption: The p38 MAPK signaling cascade.[4] The 3-(3-bromophenyl) pyrazole scaffold acts as a Type II inhibitor, locking p38 in an inactive (DFG-out) conformation, thereby blocking downstream cytokine production.
Experimental Protocols
To validate the activity of this scaffold, the following protocols are standard in high-impact medicinal chemistry campaigns.
Protocol A: Synthesis of the Scaffold
A self-validating condensation reaction.
-
Reagents: 3-(3-Bromophenyl)-3-oxopropanenitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve the nitrile in ethanol.
-
Add hydrazine hydrate dropwise at 0°C.
-
Reflux for 3-5 hours (Monitor by TLC: Hexane/EtOAc 1:1).
-
Cool to room temperature. The product often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Validation: 1H NMR (DMSO-d6) must show a singlet at ~5.8 ppm (C4-H of pyrazole) and a broad singlet at ~5.0-6.0 ppm (NH2).
Protocol B: In Vitro p38α Kinase Assay (Radiometric)
Standard Gold Standard for Potency (IC50).
-
Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
Substrate: MBP (Myelin Basic Protein) or ATF2 peptide.
-
Procedure:
-
Incubate recombinant p38α kinase (5-10 nM) with the test compound (serial dilution in DMSO) for 15 min.
-
Initiate reaction by adding ATP (Km concentration) and [γ-33P]ATP.
-
Incubate for 30-60 min at 30°C.
-
Stop reaction with Phosphoric Acid (H3PO4).
-
Spot on P81 phosphocellulose filter paper.
-
Wash 3x with 0.75% H3PO4.
-
Measure radioactivity via scintillation counting.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
SAR Decision Tree (Optimization Logic)
Use this logic flow when deciding how to modify the 3-(3-bromophenyl)-1H-pyrazol-5-amine scaffold for specific applications.
Caption: Optimization logic for the aminopyrazole scaffold. The 5-amino group is the primary vector for potency enhancement, while the 3-aryl group dictates selectivity and physicochemical properties.
References
-
Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
-
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "Product Specification: 3-(3-Bromophenyl)-1H-pyrazol-5-amine." MilliporeSigma Catalog. Link
-
Laufer, S. A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. Link
Sources
A Head-to-Head Comparison of Purification Techniques for Aminopyrazoles: A Guide for Researchers
Aminopyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their synthesis, however, often yields a mixture of the desired product, regioisomers, uncyclized intermediates, and other byproducts.[3] Consequently, robust and efficient purification is paramount to obtaining aminopyrazoles of the high purity required for downstream applications, particularly in drug development. This guide provides a head-to-head comparison of the most common purification techniques for aminopyrazoles, offering experimental insights and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
The Purification Challenge: Common Impurities in Aminopyrazole Synthesis
The primary challenge in aminopyrazole purification lies in the removal of structurally similar impurities. When using monosubstituted hydrazines, for instance, the formation of regioisomeric N-substituted 3-aminopyrazoles and 5-aminopyrazoles is a significant issue.[3] Other common impurities include uncyclized hydrazone intermediates and byproducts from side reactions, such as N-acetylation when using acetic acid as a solvent at high temperatures.[3]
Core Purification Techniques: A Comparative Analysis
The choice of purification strategy depends on several factors, including the physicochemical properties of the target aminopyrazole, the nature of the impurities, the desired scale of purification, and available resources. The most prevalent techniques are crystallization, column chromatography, and liquid-liquid extraction.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Crystallization/ Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | High purity achievable, scalable, cost-effective for large quantities. | Can result in significant product loss, requires a suitable solvent system, may not remove all impurities. | Final purification step for achieving high purity, large-scale production. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | Excellent separation of closely related compounds, applicable to a wide range of compounds. | Can be time-consuming and expensive (solvents and stationary phase), may lead to product loss on the column, scalability can be challenging. | Purification of complex mixtures, separation of isomers, small to medium scale. |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Simple, rapid, and effective for removing impurities with significantly different polarities. | Limited separation power for compounds with similar polarities, can be solvent-intensive. | Initial workup to remove bulk impurities, separating acidic or basic compounds. |
In-Depth Analysis and Experimental Protocols
Crystallization: The Gold Standard for Purity
Crystallization is often the preferred method for obtaining highly pure aminopyrazoles in the final purification step. The success of this technique hinges on the selection of an appropriate solvent or solvent system.
Causality Behind Solvent Selection: A suitable crystallization solvent should exhibit high solubility for the aminopyrazole at elevated temperatures and low solubility at lower temperatures. Conversely, the impurities should either be highly soluble or insoluble at all temperatures. Common solvents for aminopyrazole crystallization include ethanol, methanol, ethyl acetate, and their mixtures with water.[4][5]
Protocol 1: Cooling Crystallization of a Generic Aminopyrazole
-
Dissolution: In a flask, dissolve the crude aminopyrazole in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.[6]
Protocol 2: Acid-Base Crystallization for Basic Aminopyrazoles
For aminopyrazoles that are difficult to crystallize directly, forming an acid addition salt can facilitate crystallization and improve purity.
-
Dissolution: Dissolve the crude aminopyrazole in a suitable organic solvent (e.g., acetone, ethanol).
-
Acid Addition: Add an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid) to the solution.
-
Crystallization: The acid addition salt will often precipitate or crystallize out. Cooling can aid this process.
-
Isolation and Washing: Collect the salt crystals by vacuum filtration and wash with the cold solvent.
-
Neutralization (Optional): To recover the pure aminopyrazole, dissolve the salt in an aqueous solution and neutralize it with a base, followed by extraction with an organic solvent.[6][7]
Column Chromatography: For Finer Separations
Column chromatography is a powerful technique for separating aminopyrazoles from closely related impurities, such as regioisomers. Silica gel is the most common stationary phase.
Expert Insight on Stationary Phase Deactivation: Aminopyrazoles, being basic compounds, can interact strongly with the acidic silica gel, leading to tailing peaks and potential product degradation. To mitigate this, the silica gel can be deactivated by preparing the slurry with a solvent containing a small amount of a base, such as triethylamine or ammonia in methanol.[5]
Protocol 3: Flash Column Chromatography of an Aminopyrazole Mixture
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). For basic aminopyrazoles, add 1% triethylamine to the eluent. Pack the column with the slurry.
-
Sample Loading: Dissolve the crude aminopyrazole mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyrazole.[8][9]
Liquid-Liquid Extraction: The Workhorse of Workup
Liquid-liquid extraction is an essential first step in the purification process, used to separate the aminopyrazole from the reaction mixture and remove impurities with significantly different polarities.
Protocol 4: Aqueous Workup and Extraction
-
Quenching: Quench the reaction mixture by adding water or a saturated aqueous solution (e.g., ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude aminopyrazole.[3]
Visualizing the Purification Workflows
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of aminopyrazoles.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the primary purification technique.
Purity Analysis: The Role of High-Performance Liquid Chromatography (HPLC)
Assessing the purity of the final aminopyrazole product is crucial. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose.[10] A well-developed HPLC method can separate the main component from trace impurities.[11]
Typical HPLC Parameters for Aminopyrazole Analysis:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| (These are representative conditions and may require optimization for specific aminopyrazoles)[10] |
Green Chemistry Considerations in Aminopyrazole Purification
In line with the principles of green chemistry, efforts should be made to minimize the environmental impact of purification processes.[12][13][14] This can be achieved by:
-
Solvent Selection: Opting for greener solvents with lower toxicity and environmental persistence.
-
Solvent Recycling: Recovering and reusing solvents where possible.
-
Minimizing Solvent Usage: Employing techniques like trituration or choosing highly efficient crystallization systems that require less solvent.
-
Energy Efficiency: Utilizing microwave-assisted synthesis and purification, which can significantly reduce reaction and purification times.[14]
Conclusion
The purification of aminopyrazoles is a multi-faceted challenge that requires a tailored approach based on the specific compound and its impurity profile. While crystallization remains the method of choice for achieving high purity on a larger scale, column chromatography is indispensable for tackling complex mixtures and isomer separations. Liquid-liquid extraction serves as a fundamental step in the initial cleanup. By understanding the principles and practical nuances of each technique, and by integrating analytical methods like HPLC for purity verification, researchers can confidently and efficiently obtain the high-quality aminopyrazoles essential for advancing their scientific endeavors.
References
-
Organic Syntheses Procedure: 3(5)-aminopyrazole. Available at: [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- BenchChem. (n.d.).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 148–170.
- Process for preparation of aminopyrazole. (2017).
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8934–8945.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8934–8945.
- Purification of Amino-Pyrazoles. (2022). Reddit.
- Process for the preparation of 4-aminopyrazole derivatives. (2007).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Green Chemistry.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances, 6(10), 2831–2843.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. (2018).
- BenchChem. (n.d.).
- Green and Sustainable Approaches to the Synthesis of Pyrazole-Thiazole Hybrids Biological Activity-Focused. (2025).
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
- BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
- Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). Journal of Chemical and Pharmaceutical Research.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2006).
- Method for purifying pyrazoles. (2011).
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
- Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. (2025).
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(15), 4946.
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). Molecules, 19(12), 20496–20508.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. 3-(3-Bromophenyl)-1H-pyrazol-5-amine, a substituted aminopyrazole, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its structural motifs—a brominated aromatic ring and a primary aromatic amine—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedurally-focused framework for handling this compound, ensuring both the integrity of your research and the protection of all laboratory personnel. Our approach is built on a foundation of chemical causality, explaining not just what to do, but why it is critically important.
Hazard Identification and Risk Assessment: An Expert Analysis
While a specific Safety Data Sheet (SDS) for 3-(3-Bromophenyl)-1H-pyrazol-5-amine is not always readily available, a professional assessment of its structure allows for a robust prediction of its hazard profile. The molecule incorporates two key toxophores: a bromophenyl group and a primary aromatic amine attached to a pyrazole ring.
-
Acute Oral Toxicity: The closely related precursor, 3-(3-Bromophenyl)-1H-pyrazole, is classified as "Acute Toxicity 3, Oral" with the hazard statement H301: "Toxic if swallowed"[1]. This classification, signified by the GHS06 Skull and Crossbones pictogram, indicates a high degree of acute toxicity. It is imperative to assume that the amine derivative shares this level of oral toxicity.
-
Aromatic Amine Hazards: Primary aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and ability to cause organ damage through prolonged or repeated exposure[2][3][4]. They are often readily absorbed through the skin, making dermal contact a significant route of exposure[2].
-
Irritation Potential: Data for analogous pyrazole derivatives consistently indicate that these compounds cause skin and serious eye irritation[5][6][7][8][9]. Therefore, 3-(3-Bromophenyl)-1H-pyrazol-5-amine should be handled as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7][8][10].
Based on this expert analysis, this compound must be treated as highly hazardous. All handling operations must be conducted with the assumption that the substance is toxic if ingested, a skin and eye irritant, and a potential long-term health hazard.
Engineering Controls: Your Primary Line of Defense
The most effective way to mitigate exposure is to use engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of 3-(3-Bromophenyl)-1H-pyrazol-5-amine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to protect against inhalation of airborne particulates[4][11].
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions[5][12]. A dedicated, well-ventilated area should be designated for the storage of this compound.
-
Safety Stations: An operational and accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled[6].
Personal Protective Equipment (PPE): A Self-Validating System
Your PPE is the final barrier between you and the chemical. The selection must be deliberate and based on the identified risks. Inspect all PPE for integrity before each use[11][13].
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that meet EN166 or equivalent national standards are required to protect against splashes[12][13]. A full-face shield must be worn over the goggles during any procedure with a high risk of splashing or dust generation, providing a secondary layer of protection. |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Aromatic amines and brominated compounds can penetrate standard latex gloves. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination. Dispose of contaminated gloves immediately as hazardous waste[11][14]. |
| Body Protection | Laboratory Coat & Impervious Apron | A fully buttoned, long-sleeved laboratory coat is the minimum requirement[13]. For procedures involving larger quantities or a significant risk of spills, an additional chemically impervious apron is recommended to prevent skin contact[13]. |
| Respiratory Protection | N95 (US) or FFP2 (EU) Respirator | For handling the solid compound, a NIOSH-approved N95 or equivalent particulate respirator should be used to prevent inhalation of fine powders[15]. This is critical as the compound is presumed to cause respiratory irritation[7][8]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for safety. The following protocol outlines the key steps for handling this compound.
4.1 Preparation and Weighing:
-
Pre-Operation Check: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is correctly worn.
-
Designated Area: Cordon off a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Weighing: Weigh the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Use dedicated, labeled spatulas. Do not remove the compound from the fume hood in an open container.
-
Avoid Dust Formation: Handle the solid gently to minimize the generation of airborne dust[11][15].
4.2 Solution Preparation and Transfer:
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Sealed Transfers: If transferring solutions, use a syringe or cannula for liquid transfers. If pouring is necessary, do so slowly and carefully to minimize aerosol generation.
-
Container Labeling: All containers holding the compound, whether in solid or solution form, must be clearly and accurately labeled with its name, concentration, and appropriate hazard warnings (e.g., "Toxic").
Emergency and Disposal Plan
5.1 Spill Response:
-
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood continues to operate.
-
Contain: For a small, manageable spill within the fume hood, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Neutralize & Clean: There are no specific neutralization procedures for this compound. Carefully sweep up the absorbed material into a designated hazardous waste container[11][14].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[5].
5.2 Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][9][12].
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[5][12].
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or compound information to the medical professional[12][16].
5.3 Waste Disposal:
-
Segregation: All waste contaminated with 3-(3-Bromophenyl)-1H-pyrazol-5-amine, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations[12][16]. Do not dispose of this chemical down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Safe Handling & Disposal Workflow Diagram.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). ACS Chemical Health & Safety. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.). ResearchGate. [Link]
-
Aromatic Amines Hazcard Overview | PDF - Scribd. (n.d.). Scribd. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. (2023-11-09). ACS Figshare. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM. [Link]
-
3 - Safety Data Sheet. (n.d.). Generated document. [Link]
-
Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines - PMC - NIH. (1967-04). National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2025-12-19). Fisher Scientific. [Link]
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - Next-Gen Supply Group. (n.d.). Next-Gen Supply Group. [Link]
-
Safety Data Sheet - Angene Chemical. (2021-05-01). Angene Chemical. [Link]
-
1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET. (n.d.). Generated document. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
